6-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole ring, an isoxazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, the isoxazole ring, and the final coupling to form the target compound. Common synthetic strategies involve cyclocondensation reactions, cycloadditions, and nucleophilic substitutions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution reactions may yield a variety of substituted derivatives .
Scientific Research Applications
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds with similar pyrazole rings, such as 1-phenyl-3-methyl-5-pyrazolone.
Isoxazole derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethylisoxazole.
Pyridine derivatives: Compounds with similar pyridine rings, such as 2,6-dimethylpyridine.
Uniqueness
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-(2-METHOXY-5-METHYLPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21N5O3/c1-5-26-9-8-15(24-26)16-11-14(19-13(3)25-29-21(19)23-16)20(27)22-17-10-12(2)6-7-18(17)28-4/h6-11H,5H2,1-4H3,(H,22,27) |
InChI Key |
MDYNKGKMETWMBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=C(C=CC(=C4)C)OC |
Origin of Product |
United States |
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